

Spectroscopic analysis comparison of (4-Phenyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Phenyl-1,3-thiazol-2-yl)methanol

Cat. No.: B1465154

[Get Quote](#)

An In-Depth Comparative Guide to the Spectroscopic Analysis of **(4-Phenyl-1,3-thiazol-2-yl)methanol**

Introduction

(4-Phenyl-1,3-thiazol-2-yl)methanol is a heterocyclic compound featuring a central thiazole ring, a functionality prevalent in numerous pharmacologically active molecules.^[1] The molecule's structure is characterized by a phenyl group at the 4-position and a hydroxymethyl group at the 2-position of the thiazole core. Accurate structural elucidation and purity verification are paramount in the fields of medicinal chemistry and drug development. Spectroscopic analysis provides the definitive toolkit for this purpose, offering a non-destructive means to probe the molecule's atomic and electronic framework.

This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of the spectroscopic signatures of **(4-Phenyl-1,3-thiazol-2-yl)methanol** against structurally related analogues. By examining the nuanced differences in their spectra, we can understand how subtle changes in molecular architecture influence spectroscopic output. This comparative approach not only validates the structure of the target molecule but also deepens our understanding of structure-property relationships. We will explore the compound through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of **(4-Phenyl-1,3-thiazol-2-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Rationale

For **(4-Phenyl-1,3-thiazol-2-yl)methanol**, ¹H NMR is used to identify and distinguish between the protons on the phenyl ring, the thiazole ring, the methylene bridge (-CH₂-), and the hydroxyl group (-OH). ¹³C NMR complements this by detecting the unique carbon atoms in the molecule, including the quaternary carbons of the thiazole and phenyl rings which are invisible in ¹H NMR.^{[2][3]} The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical; DMSO-d₆ is particularly useful as it allows for the observation of the exchangeable hydroxyl proton as a distinct signal.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a higher sample concentration and a significantly greater number of scans (e.g., 1024 or more) are required. A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet. A typical spectral width is 0-200 ppm.

Data Summary and Comparative Analysis

Compound	Key ¹ H NMR Signals (δ , ppm)	Key ¹³ C NMR Signals (δ , ppm)
(4-Phenyl-1,3-thiazol-2-yl)methanol (Target)	Phenyl H: ~7.3-7.9 (m); Thiazole H-5: ~7.2 (s); Methylene (-CH ₂ -): ~4.8 (s); Hydroxyl (-OH): Variable, ~5.5 (broad s)	Thiazole C2: ~170; Thiazole C4: ~155; Thiazole C5: ~115; Phenyl C: ~126-140; Methylene C: ~60
4-Phenylthiazole (Comparator 1) ^[4]	Phenyl H: ~7.3-8.0 (m); Thiazole H-2: ~8.9 (d); Thiazole H-5: ~7.5 (d)	Thiazole C2: ~157; Thiazole C4: ~156; Thiazole C5: ~114; Phenyl C: ~126-135
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (Comparator 2) ^[5]	Phenyl H: ~7.4-7.9 (m); Methylene (-CH ₂ -): ~4.8 (s); Methyl (-CH ₃): ~2.4 (s); Hydroxyl (-OH): ~2.9 (s)	Data not readily available, but shifts would be influenced by different substitution.
[4-(1,3-Thiazol-2-yl)phenyl]methanol (Comparator 3) ^[6]	Phenyl H: ~7.4-7.9 (m); Thiazole H-4 & H-5: ~7.5, 7.9 (d); Methylene (-CH ₂ -): ~4.7 (s); Hydroxyl (-OH): ~5.4 (t)	Thiazole C2: ~168; Thiazole C4: ~144; Thiazole C5: ~120; Phenyl C: ~127-142; Methylene C: ~64

Interpretation:

- Target vs. Comparator 1: The most significant difference is the absence of the downfield thiazole H-2 proton (~8.9 ppm) in our target molecule and the appearance of the methylene (-CH₂-) signal around 4.8 ppm. This definitively confirms the substitution of the hydroxymethyl group at the C-2 position of the thiazole ring. The H-5 proton in the target is a singlet, whereas in 4-phenylthiazole it is a doublet due to coupling with H-2.
- Target vs. Comparator 2: While both have the key -CH₂OH signals, the ¹H NMR of comparator 2 shows a singlet for a methyl group (~2.4 ppm) and lacks the thiazole H-5 proton signal, confirming the different substitution pattern.^[5] This comparison highlights NMR's sensitivity to isomerism.
- Target vs. Comparator 3: In this isomer, the phenyl and thiazole rings are swapped in their connectivity to the methanol linker. The ¹H NMR spectrum of comparator 3 shows two

distinct doublets for the thiazole protons, unlike the single H-5 proton in our target.[\[6\]](#) Furthermore, the phenyl region would show a more complex splitting pattern characteristic of a 1,4-disubstituted ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key structural components.

Expertise & Rationale

For **(4-Phenyl-1,3-thiazol-2-yl)methanol**, FT-IR is crucial for confirming the presence of the hydroxyl (-OH) group through its characteristic broad stretching vibration. It also validates the aromatic (phenyl) and heterocyclic (thiazole) rings via their C-H and C=C/C=N stretching vibrations, and the C-O bond of the alcohol. The study of thiazole derivatives has established characteristic absorption bands for the ring skeleton.[\[7\]](#)[\[8\]](#)

Experimental Protocol: FT-IR (KBr Pellet)

- Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc. A transparent pellet is indicative of good sample dispersion and the absence of moisture.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$, by co-adding a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum. A background spectrum of the empty sample chamber should be recorded and automatically subtracted.

Data Summary and Comparative Analysis

Compound	O-H Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Thiazole Ring (C=N, C=C) Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
(4-Phenyl-1,3-thiazol-2-yl)methanol (Target)	~3400-3200 (broad)	~3100-3000	~1600-1450	~1050-1020
4-Phenylthiazole (Comparator 1)	Absent	~3100-3000	~1570, 1490 ^[8]	Absent
2-Amino-4-phenylthiazole (Related Structure) ^[9]	N-H: ~3400-3100	~3100-3000	~1630, 1530	Absent

Interpretation:

- The defining feature of the target compound's IR spectrum is the broad absorption band in the 3400-3200 cm⁻¹ region, which is the hallmark of an alcohol O-H stretching vibration, broadened due to hydrogen bonding. This band is completely absent in Comparator 1 (4-Phenylthiazole), providing unequivocal evidence for the hydroxyl group.
- The sharp peaks above 3000 cm⁻¹ are characteristic of C-H stretching from both the phenyl and thiazole rings.
- The "fingerprint region" (below 1600 cm⁻¹) contains a series of absorptions corresponding to the C=N and C=C stretching vibrations of the conjugated thiazole and phenyl ring system. ^[10] These bands are present in all the compounds, but their exact positions and intensities are sensitive to the substitution pattern.
- A strong band around 1050-1020 cm⁻¹ in the target compound's spectrum can be assigned to the C-O stretching vibration of the primary alcohol, another feature absent in comparators without the hydroxymethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions in conjugated systems. It provides information about the extent of conjugation and the presence of chromophores.

Expertise & Rationale

The conjugated system formed by the phenyl ring and the thiazole ring in **(4-Phenyl-1,3-thiazol-2-yl)methanol** is a strong chromophore that will absorb UV radiation. The position of the maximum absorbance (λ_{max}) is sensitive to the electronic nature of substituents and the solvent polarity. Comparing the λ_{max} of the target molecule to its analogues can reveal how different functional groups influence the electronic structure of the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
- Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm. Use a cuvette containing the pure solvent as the reference.
- Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) if the concentration is known precisely.

Data Summary and Comparative Analysis

Compound	λ_{max} (nm)	Notes
(4-Phenyl-1,3-thiazol-2-yl)methanol (Target)	Expected ~280-300 nm	The phenyl and thiazole rings form a conjugated system.
4-Phenylthiazole-2-amine (Related Structure) ^[9]	~287 nm (in DMF)	The amino group is an auxochrome that can cause a bathochromic (red) shift.
Thiophene-based Azo Dyes (Related Heterocycles) ^[11]	486-654 nm	These highly extended conjugated systems absorb in the visible region.

Interpretation:

- The target molecule is expected to exhibit a strong $\pi \rightarrow \pi^*$ transition, resulting in a λ_{max} value likely in the 280-300 nm range, characteristic of the phenyl-thiazole conjugated system.
- Compared to a simple phenyl or thiazole ring, the extended conjugation between the two rings results in a bathochromic shift (absorption at a longer wavelength).
- The addition of the $-\text{CH}_2\text{OH}$ group is not expected to significantly alter the λ_{max} compared to 4-phenylthiazole, as it is not directly conjugated with the π -system. However, strong auxochromes like an amino group (as in 4-phenylthiazole-2-amine) can cause a noticeable shift in the absorption maximum.^[9]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable information about the molecule's structure.

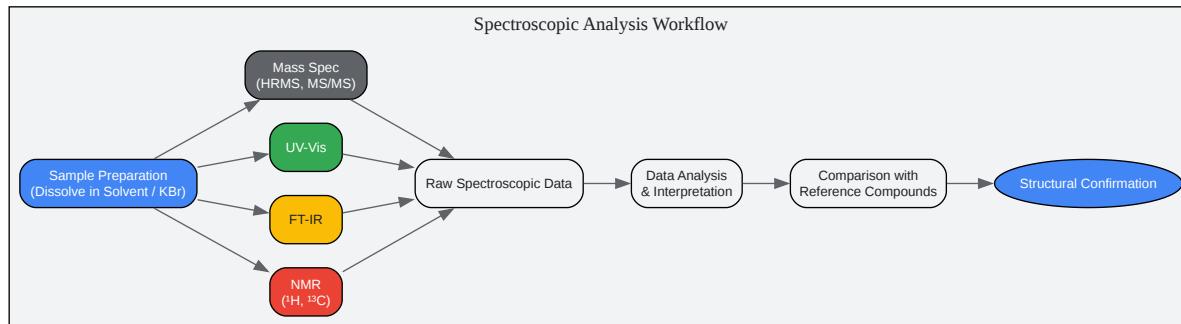
Expertise & Rationale

High-resolution mass spectrometry (HRMS) is used to determine the elemental formula of **(4-Phenyl-1,3-thiazol-2-yl)methanol** by measuring its exact mass to several decimal places. The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's weakest bonds and most stable fragments, serving as a structural fingerprint. Key expected fragmentation pathways include the loss of the hydroxymethyl group or cleavage of the thiazole ring.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution (e.g., 10-100 μM) of the sample in a suitable solvent mixture, such as methanol or acetonitrile with 0.1% formic acid to promote protonation ($[\text{M}+\text{H}]^+$).

- Sample Introduction: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap. For fragmentation analysis (MS/MS), select the parent ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID) to generate fragment ions.


Data Summary and Comparative Analysis

Compound	Molecular Formula	Calculated $[M+H]^+$ (m/z)	Key Fragment Ions (m/z)
(4-Phenyl-1,3-thiazol-2-yl)methanol (Target)	$C_{10}H_9NOS$	192.0483	161 ($[M-CH_2OH]^+$), 134, 104 (Phenylacetylene)
4-Phenylthiazole (Comparator 1) ^[4]	C_9H_7NS	162.0378	134, 117, 89
2-(2'-Naphthyl)-4-hydroxymethylthiazole (Related Structure) [12]	$C_{14}H_{11}NOS$	242.0640	211 ($[M-CH_2OH]^+$), 154

Interpretation:

- Molecular Ion: The most crucial piece of information is the molecular ion peak. For the target compound, the protonated molecule $[M+H]^+$ should be observed at m/z 192.0483, confirming its elemental composition of $C_{10}H_9NOS$. This immediately distinguishes it from Comparator 1 (m/z 162.0378).
- Fragmentation Pattern: A characteristic fragmentation pathway for the target molecule would be the loss of the hydroxymethyl group as formaldehyde (CH_2O , 30 Da) or the radical $CH_2OH\cdot$ (31 Da), leading to a prominent fragment ion at m/z 161. This fragment corresponds to the stable 4-phenylthiazole cation. This pathway is analogous to that seen in related structures like 2-(2'-Naphthyl)-4-hydroxymethylthiazole, which also shows a primary loss of

the CH_2OH group.[12] Further fragmentation of the m/z 161 ion would likely lead to cleavage of the thiazole ring, producing ions characteristic of the phenyl group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. GISSMO - [4-(1,3-Thiazol-2-yl)phenyl]methanol [gissmo.bmrb.io]

- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. spectratabase.com [spectratabase.com]
- To cite this document: BenchChem. [Spectroscopic analysis comparison of (4-Phenyl-1,3-thiazol-2-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1465154#spectroscopic-analysis-comparison-of-4-phenyl-1-3-thiazol-2-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com